6-(isobutylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines can be achieved through various methods. For instance, the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .Molecular Structure Analysis
Pyrimidine (C4H4N2) is an aromatic, heterocyclic, organic compound similar to pyridine (C5H5N). One of the three diazines (six-membered heterocyclics with two nitrogen atoms in the ring), it has nitrogen atoms at positions 1 and 3 in the ring .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For example, the reaction of 4-chloro-6-methylmercaptopyrazolo[3,4-d]pyrimidine with 3-fluoroaniline in the presence of Hunig’s base in n-butanol yielded a compound which upon oxidation with m-CPBA followed by nucleophilic displacement of the resulting activated methylsulfonyl groups with hydroxylamines gave the target 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines .Physical And Chemical Properties Analysis
Pyrimidines have diverse chemical reactivity, accessibility and a wide range of biological activities .Scientific Research Applications
Anticancer Activity
Pyrimidine derivatives, including the ones , have shown significant anticancer activity. They have been found to inhibit the growth of various cancer cell lines. For instance, pyrazolo[3,4-d]pyrimidine derivatives have shown potent antitumor activity against MDA-MB-468 and T-47D (breast cancer cell lines) . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Antimicrobial Activity
Pyrimidine derivatives have also demonstrated antimicrobial activity. They have been effective against various bacterial and fungal strains. The antimicrobial activity of these compounds makes them potential candidates for the development of new antimicrobial drugs .
Anti-Inflammatory Activity
Research has shown that pyrimidine derivatives possess anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antioxidant Activity
Pyrimidine derivatives have been found to exhibit antioxidant activity. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Antiviral Activity
Some pyrimidine derivatives have shown antiviral activity. They have been effective against various viral strains, making them potential candidates for the development of new antiviral drugs .
Antimalarial Activity
Pyrimidine derivatives have also demonstrated antimalarial activity. Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected female Anopheles mosquitoes .
Future Directions
properties
IUPAC Name |
6-(2-methylpropylsulfonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-8(2)6-16(14,15)13-4-9-3-11-7-12-10(9)5-13/h3,7-8H,4-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINMVWVOOLEEQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)N1CC2=CN=CN=C2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(isobutylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine |
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